Fluorescence Emission Bathochromic Shift vs. Imidazo[1,2-a]pyridine
The parent imidazo[1,5-a]pyridine ring system exhibits a fluorescence emission maximum (λₑₘ) at approximately 440 nm, compared to approximately 370 nm for the parent imidazo[1,2-a]pyridine ring system, representing a ~70 nm bathochromic shift [1]. Both ring systems display very high quantum yields. This shift places the [1,5-a] isomer emission in the blue region accessible for optoelectronic devices and biological imaging, whereas the [1,2-a] isomer emits in the near-UV [1]. Imidazo[1,5-a]pyridine-based dyes show fluorescence quantum yields up to ~80% in optimized derivatives, with large Stokes shifts typically exceeding 100 nm that minimize self-reabsorption [2].
| Evidence Dimension | Fluorescence emission maximum (λₑₘ) of parent ring systems |
|---|---|
| Target Compound Data | ~440 nm (imidazo[1,5-a]pyridine parent) |
| Comparator Or Baseline | ~370 nm (imidazo[1,2-a]pyridine parent) |
| Quantified Difference | ~70 nm bathochromic (red) shift |
| Conditions | Solution-phase fluorescence spectroscopy; parent unsubstituted ring systems; as reported in Comprehensive Heterocyclic Chemistry II citing 77JPC12 |
Why This Matters
For procurement decisions in fluorescent probe or OLED emitter development, the imidazo[1,5-a]pyridine scaffold provides blue emission (~440–460 nm) versus near-UV emission (~370 nm) for the [1,2-a] isomer, directly determining whether the compound is suitable for visible-light applications including bioimaging and display technologies.
- [1] Mátyus, P.; Hermecz, I.; Vasvári-Debreczy, L. In Comprehensive Heterocyclic Chemistry II; Katritzky, A. R., Rees, C. W., Scriven, E. F. V., Eds.; Pergamon: Oxford, 1996; Vol. 8, Chapter 8.10–8.24, pp 563–594. Section 8.10.4.2.2, citing 77JPC12. https://www.sciencedirect.com/topics/chemistry/cndo-s. View Source
- [2] Ardizzoia, G. A.; Brenna, S.; Vola, C. Imidazo[1,5-a]pyridine-Based Derivatives as Highly Fluorescent Dyes. Inorg. Chim. Acta 2022, 535, 120856. DOI: 10.1016/j.ica.2022.120856. View Source
